REACTION_CXSMILES
|
S(=O)=O.[S:4]([O-:7])([O-:6])=[O:5].[Na+:8].[Na+].[S:10](=[O:13])([OH:12])[O-:11].[Na+]>>[S:4](=[O:5])([OH:7])[O-:6].[Na+:8].[O-:12][S:10]([O-:13])=[O:11].[Na+:8] |f:1.2.3,4.5,6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recover the sulfur dioxide
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)=O.[S:4]([O-:7])([O-:6])=[O:5].[Na+:8].[Na+].[S:10](=[O:13])([OH:12])[O-:11].[Na+]>>[S:4](=[O:5])([OH:7])[O-:6].[Na+:8].[O-:12][S:10]([O-:13])=[O:11].[Na+:8] |f:1.2.3,4.5,6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recover the sulfur dioxide
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |